

# **Application of Propionylpromazine-d6 in Equine Drug Testing: Application Notes and Protocols**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Propionylpromazine is a phenothiazine derivative used in veterinary medicine as a tranquilizer. Its use in performance horses is prohibited by equestrian organizations to prevent masking of lameness or altering behavior. Consequently, sensitive and reliable methods for its detection and quantification in equine biological matrices are crucial for doping control. The use of a stable isotope-labeled internal standard, such as Propionylpromazine-d6, is the gold standard for accurate quantification by mass spectrometry, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.

These application notes provide a comprehensive overview of the use of Propionylpromazine-d6 as an internal standard in equine drug testing, including detailed experimental protocols and data presentation.

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters for the detection and quantification of propionylpromazine in equine plasma. This data is compiled from published studies and represents typical values achievable with modern analytical instrumentation.[1]

Table 1: Pharmacokinetic Parameters of Propionylpromazine in Horses[1]



Parameter	Value	Units
Dose (Intramuscular)	50	mg
Peak Plasma Concentration (Cmax)	5.2	μg/L
Time to Peak Concentration (Tmax)	30	minutes
Plasma Concentration at 11 hours	1.26	μg/L

Table 2: Analytical Method Performance

Parameter	Value	Units	Notes
Lower Limit of Detection (LLD) - Plasma (GC-NPD)	0.2	μg/L	[1]
Lower Limit of Detection (LLD) - Plasma (LC-MS/MS)	<0.1	μg/L	Estimated based on similar compounds
Lower Limit of Quantification (LLOQ) - Plasma	<0.5	ng/mL	Estimated based on similar compounds
Recovery (Spiked Kidney Tissue)	95	%	[1]
Coefficient of Variation (CV)	6.7	%	[1]

Note: Data for LC-MS/MS with Propionylpromazine-d6 is based on typical performance for similar validated methods in equine drug testing, as specific published data for this exact application is limited.



## **Experimental Protocols**

# Sample Preparation: Solid-Phase Extraction (SPE) of Equine Plasma

This protocol describes the extraction of propionylpromazine and its metabolites from equine plasma using solid-phase extraction.

#### Materials:

- Equine plasma samples
- Propionylpromazine-d6 internal standard solution (100 ng/mL in methanol)
- Phosphate buffer (0.1 M, pH 6.0)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- SPE cartridges (e.g., C18, 100 mg, 3 mL)
- Centrifuge
- Evaporator (e.g., nitrogen stream)
- Vortex mixer

#### Procedure:

- Pipette 1 mL of equine plasma into a 15 mL polypropylene centrifuge tube.
- Add 50 μL of the Propionylpromazine-d6 internal standard solution (100 ng/mL) to each sample, calibrator, and quality control sample.
- Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.



- Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
- Dry the cartridge under vacuum or nitrogen for 5 minutes.
- Elute the analytes with 3 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

### **LC-MS/MS Analysis**

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

#### LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
  - 0-1 min: 5% B
  - 1-8 min: 5-95% B
  - o 8-10 min: 95% B



o 10.1-12 min: 5% B

• Flow Rate: 0.3 mL/min

• Injection Volume: 10 μL

• Column Temperature: 40°C

MS/MS Conditions (Positive ESI Mode):

• Ion Source: Electrospray Ionization (ESI), Positive Mode

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

• Desolvation Temperature: 400°C

· Collision Gas: Argon

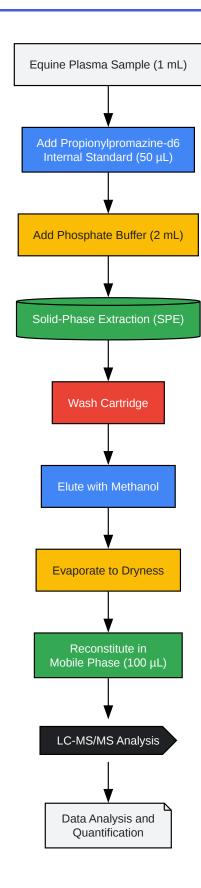
Table 3: MRM Transitions for Propionylpromazine and Propionylpromazine-d6

Compound	Precursor lon (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Propionylpromazi ne	341.2	86.1	100.1	25
Propionylpromazi ne-d6	347.2	92.1	106.1	25

Note: These MRM transitions are predicted based on the structure of the molecules and may require optimization on the specific instrument used.

# Visualizations Experimental Workflow



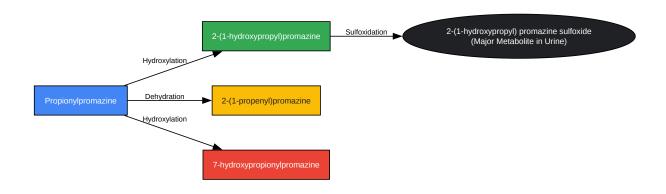


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Caption: Experimental workflow for the analysis of propionylpromazine in equine plasma.



## **Metabolic Pathway of Propionylpromazine in Horses**



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Caption: Metabolic pathway of propionylpromazine in the horse.

### Conclusion

The use of Propionylpromazine-d6 as an internal standard provides a robust and reliable method for the quantification of propionylpromazine in equine samples. The detailed protocols and data presented in these application notes serve as a valuable resource for laboratories involved in equine drug testing and for researchers in the field of veterinary analytical toxicology. The methodologies described are essential for ensuring fair competition in equestrian sports and for upholding animal welfare standards.

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## References

1. fao.org [fao.org]



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